molecular formula C12H10FN5O B6533118 6-[(2-fluorophenyl)methyl]-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1058432-73-7

6-[(2-fluorophenyl)methyl]-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B6533118
CAS No.: 1058432-73-7
M. Wt: 259.24 g/mol
InChI Key: XAMZMFQBFMOBBY-UHFFFAOYSA-N
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Description

6-[(2-fluorophenyl)methyl]-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a useful research compound. Its molecular formula is C12H10FN5O and its molecular weight is 259.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 259.08693812 g/mol and the complexity rating of the compound is 390. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-[(2-fluorophenyl)methyl]-3-methyltriazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN5O/c1-17-11-10(15-16-17)12(19)18(7-14-11)6-8-4-2-3-5-9(8)13/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAMZMFQBFMOBBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C=N2)CC3=CC=CC=C3F)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-[(2-fluorophenyl)methyl]-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one , identified by its CAS number 1058197-60-6 , is a member of the triazolopyrimidine family. This class of compounds has garnered attention due to their diverse biological activities, including potential applications in cancer therapy and as selective receptor modulators. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C13H12FN5OC_{13}H_{12}FN_5O with a molecular weight of 273.27 g/mol . The structure features a triazole ring fused to a pyrimidine core, with a fluorinated phenyl group that may influence its biological interactions.

PropertyValue
Molecular FormulaC₁₃H₁₂FN₅O
Molecular Weight273.27 g/mol
CAS Number1058197-60-6

Anticancer Activity

Recent studies have explored the anticancer potential of triazolopyrimidine derivatives. While specific data on the compound is limited, related compounds have demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

  • IC50 Values : Compounds within the triazolopyrimidine class have shown IC50 values ranging from 10 μM to 30 μM against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines . This suggests a promising therapeutic window for further exploration.

Receptor Modulation

The biological activity of triazolopyrimidines often includes interaction with serotonin receptors. For example:

  • 5-HT6 Receptor Affinity : Related compounds have been shown to selectively bind to serotonin receptors with high affinity (Ki values as low as 1.7 nM ) . This indicates potential for developing treatments targeting neuropsychiatric disorders.

The mechanisms through which these compounds exert their biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : Many triazolopyrimidines act as inhibitors of key enzymes involved in tumor growth and proliferation.
  • Receptor Antagonism : By modulating receptor activity (e.g., serotonin receptors), these compounds can influence neurotransmitter systems and potentially alleviate symptoms associated with mood disorders.

Case Studies

A few notable studies have highlighted the biological efficacy of similar compounds:

  • Study on Triazolo[1,5-a]pyrimidines : A series of derivatives were synthesized and tested for their ability to inhibit tumor growth in vitro. The most potent compound exhibited an IC50 value of 29 nM , indicating strong anticancer properties .
  • Selectivity for Serotonin Receptors : Research demonstrated that certain triazolopyrimidine derivatives selectively inhibited the 5-HT6 receptor without affecting other serotonin receptor subtypes, suggesting a targeted approach for therapeutic development .

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